molecular formula C17H16O11S2 B12387596 [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate

[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate

Cat. No.: B12387596
M. Wt: 460.4 g/mol
InChI Key: LIEXJGUETMXVPM-CMDGGOBGSA-N
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Description

[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate is a complex organic compound with a unique structure that includes methoxy groups, a phenylprop-2-enoyl group, and a sulfooxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate typically involves multiple steps:

    Formation of the Phenylprop-2-enoyl Group: This can be achieved through the reaction of cinnamic acid with appropriate reagents to form the phenylprop-2-enoyl group.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the phenylprop-2-enoyl group, converting it to a phenylpropyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include 3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-carboxyphenyl hydrogen sulfate.

    Reduction: Products may include 3,5-dimethoxy-2-[(E)-3-phenylpropyl]-6-sulfooxyphenyl hydrogen sulfate.

    Substitution: Products may include derivatives with various functional groups replacing the sulfooxy group.

Scientific Research Applications

Chemistry

In chemistry, [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

Biology

In biological research, this compound may be used to study the effects of sulfooxyphenyl groups on biological systems, including enzyme interactions and cellular signaling pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In industrial applications, the compound may be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of products with specific properties and functions.

Mechanism of Action

The mechanism of action of [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfooxy groups may play a role in binding to these targets, while the phenylprop-2-enoyl group may influence the compound’s overall activity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] hydrogen sulfate: Lacks the sulfooxy group, which may result in different chemical and biological properties.

    [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-hydroxyphenyl] hydrogen sulfate: Contains a hydroxy group instead of a sulfooxy group, which may affect its reactivity and interactions.

    [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-chlorophenyl] hydrogen sulfate: Contains a chloro group instead of a sulfooxy group, which may influence its chemical stability and biological activity.

Uniqueness

The presence of both methoxy and sulfooxy groups in [3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate makes it unique among similar compounds

Properties

Molecular Formula

C17H16O11S2

Molecular Weight

460.4 g/mol

IUPAC Name

[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate

InChI

InChI=1S/C17H16O11S2/c1-25-13-10-14(26-2)16(27-29(19,20)21)17(28-30(22,23)24)15(13)12(18)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20,21)(H,22,23,24)/b9-8+

InChI Key

LIEXJGUETMXVPM-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)OS(=O)(=O)O)OS(=O)(=O)O)OC

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)OS(=O)(=O)O)OS(=O)(=O)O)OC

Origin of Product

United States

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